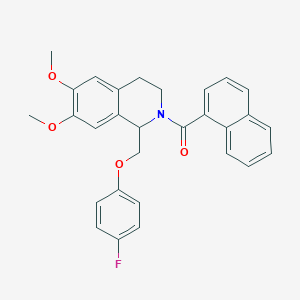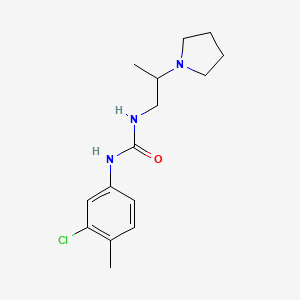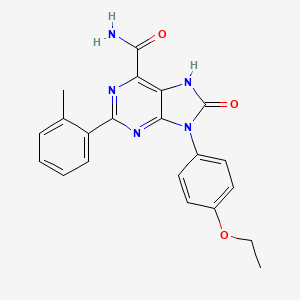
9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide” belong to a class of organic compounds known as purines and their derivatives . Purines are aromatic compounds composed of a pyrimidine ring fused to an imidazole ring. They are involved in many biological processes.
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the purine ring, the introduction of various substituents, and the protection and deprotection of functional groups .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving such compounds can include substitution reactions at the benzylic position .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques, including melting point determination, solubility testing, and pKa determination .Applications De Recherche Scientifique
Purine Derivatives and Synthesis
Purine derivatives, including compounds structurally related to 9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, play a significant role in the development of antiviral agents and enzyme inhibitors. The synthesis and reactivity of purine and related compounds have been extensively studied, leading to a variety of applications in medicinal chemistry. For example, antiviral 9-[2-(phosphonomethoxy)alkoxy]purines demonstrate potent activity against herpesviruses and retroviruses, showcasing the therapeutic potential of purine derivatives in antiviral research (Duckworth et al., 1991). Similarly, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the diverse bioactivity of purine analogs in addressing various health conditions (Abu‐Hashem et al., 2020).
Antimycobacterial Activity
The structural modification of purine derivatives has led to the discovery of compounds with significant antimycobacterial activity. For instance, a study on 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines revealed that certain derivatives exhibit potent inhibitory activity against Mycobacterium tuberculosis. This suggests that specific structural features in purine derivatives can be optimized to enhance antimicrobial efficacy, offering a promising strategy for developing new antituberculosis drugs (Bakkestuen et al., 2005).
Nucleoside Analogues and Enzyme Inhibition
The exploration of purine nucleosides as enzyme inhibitors has unveiled potential therapeutic applications. For example, the synthesis of 6-substituted-9-(5-deoxy-beta-D-xylofuranosyl)purines and their evaluation as inhibitors of adenosine deaminase reflect the utility of purine analogues in modulating enzyme activity. Such compounds could serve as leads for the development of treatments for conditions associated with enzyme dysregulation, demonstrating the breadth of research applications for purine derivatives in biochemical and pharmaceutical contexts (Shah et al., 1965).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-14-10-8-13(9-11-14)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAHVNRMYOQCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
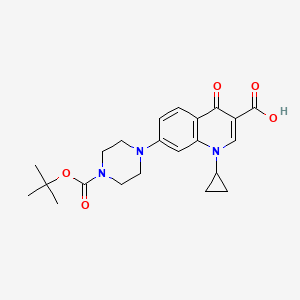
![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2585969.png)

![1-[2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2585973.png)
![6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2585975.png)
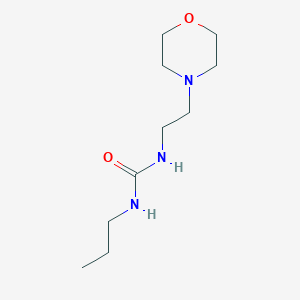
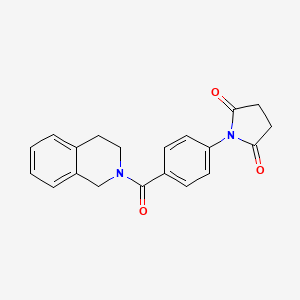
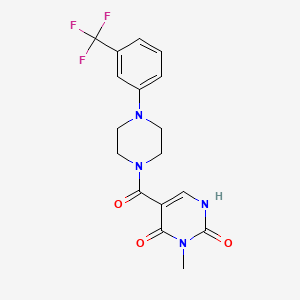
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585981.png)
![2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2585982.png)
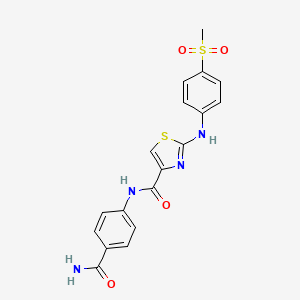
![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)
